REACTION_SMILES
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[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[Cl:20][P:21]([Cl:22])([Cl:23])([Cl:24])[Cl:25].[F:1][C:2]([c:3]1[c:4]([NH:9][C:10]([c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)=[O:17])[cH:5][cH:6][cH:7][cH:8]1)([F:18])[F:19]>>[F:1][C:2]([c:3]1[c:4]([N:9]=[C:10]([c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[Cl:20])[cH:5][cH:6][cH:7][cH:8]1)([F:18])[F:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1ccccc1C(F)(F)F)c1ccccc1
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Name
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Type
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product
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Smiles
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FC(F)(F)c1ccccc1N=C(Cl)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |